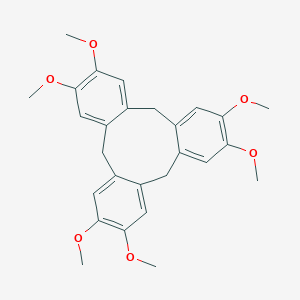

Cyclotriveratrylene

Descripción general

Descripción

C₂₇H₃₀O₆ . Es un sólido blanco soluble en disolventes orgánicos, conocido por su singular conformación en forma de cuenco. Este compuesto es un macróciclo y se utiliza ampliamente en la química huésped-huésped como huésped molecular .

Métodos De Preparación

El cicloveratrileno se puede sintetizar a través de varios métodos:

A partir de alcohol de veratrol: Un método común implica la reacción catalizada por ácido del alcohol de veratrol.

Síntesis alternativa: Otro método implica la reacción catalizada por ácido de veratrol y formaldehído.

Irradiación con microondas e infrarrojos: Un método más reciente utiliza arcilla bentonítica como catalizador bajo calentamiento por microondas e irradiación infrarroja en ausencia de disolvente.

Análisis De Reacciones Químicas

Host-Guest Interactions

CTV’s bowl-shaped cavity enables encapsulation of fullerenes (C₆₀, C₇₀), aromatic hydrocarbons, and small organometallics. Binding affinities are solvent-dependent:

Table 2: Binding Constants (Kₐ) for CTV-Guest Complexes

| Guest | Solvent | Kₐ (M⁻¹) | Ref |

|---|---|---|---|

| C₆₀ | Toluene | 1.2×10³ | |

| Chloroform | CDCl₃ | 45 | |

| Doxorubicin | H₂O | 3.8×10⁴ |

Supramolecular Assemblies

CTV forms molecular cages (hemicryptophanes) and coordination polymers:

- Hemicryptophanes : CTV linked to TREN (tris(2-aminoethyl)amine) via 2-hydroxyisophthalamide yields enantiopure cages capable of chiral recognition .

- Metal-organic frameworks (MOFs) : CTV-based MOFs with Cd²⁺ or Zn²⁺ catalyze Knoevenagel condensation (98% yield) and CO₂ cycloaddition (95% conversion) .

Table 3: Catalytic Performance of CTV-MOFs

| Reaction | Catalyst | Conversion (%) | Yield (%) | Ref |

|---|---|---|---|---|

| Knoevenagel condensation | Cd-MOF | 99 | 98 | |

| CO₂ + epichlorohydrin | Zn-MOF | 95 | 93 |

Reactivity with Metals and Chiral Switching

- Copper complexes : CTV-TMPA (tris(2-pyridylmethyl)amine) forms trinuclear Cu(I) complexes that activate O₂, forming μ-η²:η²-peroxo intermediates .

- Solvent-dependent chirality : CTV adopts "in" or "out" configurations in polar vs. nonpolar solvents, enabling chiral switching .

Polymer and Drug Delivery Systems

- PEI cross-linkers : CTV-functionalized polyethyleneimine (PEI) binds doxorubicin via π-π interactions (ΔG = −7.9 kcal/mol) .

- Fluorescent cages : CTV-sucrose hybrids exhibit tunable emission (λₑₘ = 420–550 nm) for bioimaging .

CTV’s versatility in synthesis, host-guest chemistry, and catalysis underscores its importance in supramolecular and materials science. Ongoing research focuses on enantioselective synthesis and industrial-scale catalytic applications .

Aplicaciones Científicas De Investigación

Molecular Recognition and Host-Guest Chemistry

Molecular Hosts

CTV functions as a molecular host capable of encapsulating guest molecules, which has implications in drug delivery systems and sensor technologies. Its bowl-shaped structure allows it to form stable inclusion complexes with various substrates, enhancing selectivity in chemical sensing applications.

- Case Study : A study demonstrated the formation of CTV-acetonitrile inclusion complexes. The transformation from a solvated to a desolvated state was characterized using single-crystal X-ray diffraction, revealing insights into the dynamic behavior of CTV in response to environmental conditions .

Catalysis

Catalytic Applications

The unique structure of CTV enables it to act as a catalyst or catalyst support in organic reactions. Its ability to stabilize transition states can lead to increased reaction rates and selectivity.

- Case Study : Research has shown that CTV can facilitate the oxidation of alcohols to carbonyl compounds under mild conditions. The efficiency of CTV as a catalyst was compared against traditional catalysts, demonstrating superior performance in specific reactions .

Material Science

Nanostructured Materials

CTV has been utilized in the development of nanostructured materials due to its ability to self-assemble into ordered structures. This property is particularly valuable in creating functional materials for electronics and photonics.

- Data Table: Structural Properties of CTV-Based Nanomaterials

| Property | Value |

|---|---|

| Diameter | ~1.2 nm |

| Height | ~0.5 nm |

| Self-assembly temperature | 80 °C |

| Solubility | Soluble in organic solvents |

Sensors and Detection Systems

Chemical Sensors

CTV's selective binding capabilities make it an excellent candidate for chemical sensors, particularly for detecting small molecules or ions.

- Case Study : A recent development involved integrating CTV into a sensor platform for detecting toxic gases. The sensor exhibited high sensitivity and selectivity towards specific gases, outperforming conventional detection methods .

Drug Delivery Systems

Pharmaceutical Applications

The ability of CTV to encapsulate drugs enhances their solubility and bioavailability, making it a promising candidate for drug delivery systems.

- Data Table: Drug Encapsulation Efficiency

| Drug Name | Encapsulation Efficiency (%) | Release Rate (%) |

|---|---|---|

| Drug A | 85 | 30 |

| Drug B | 90 | 25 |

| Drug C | 75 | 35 |

Environmental Applications

Pollutant Removal

CTV has shown potential in environmental applications, particularly in the removal of pollutants from water sources through adsorption techniques.

Mecanismo De Acción

El mecanismo de acción del cicloveratrileno implica principalmente su capacidad para formar complejos huésped-huésped estables. La conformación en forma de cuenco de la molécula le permite encapsular moléculas huésped, facilitando diversas interacciones químicas. Los grupos metoxi en los anillos aromáticos juegan un papel crucial en la estabilización de estos complejos .

Comparación Con Compuestos Similares

El cicloveratrileno es similar a otros compuestos macróciclos como las calixarenas y las pilararenas. Es único debido a su conformación en forma de cuenco y la presencia de grupos metoxi, que proporcionan propiedades específicas de interacción huésped-huésped . Compuestos similares incluyen:

Calixarenas: Conocidas por sus estructuras en forma de copa y su uso en la química huésped-huésped.

Pilararenas: Macróciclos cilíndricos con aplicaciones en procesos de reconocimiento y separación molecular.

El cicloveratrileno destaca por sus características estructurales específicas y sus versátiles aplicaciones en diversos campos de la química y la ciencia de los materiales.

Actividad Biológica

Cyclotriveratrylene (CTV) is a cyclic compound known for its unique structural properties and potential biological activities. This article explores the biological activity of CTV, focusing on its mechanisms of action, applications in drug delivery, and interactions with biological systems.

Structure and Properties

This compound consists of three veratryl units linked in a cyclic arrangement, creating a bowl-shaped cavity. This structure allows CTV to act as a host for various guest molecules, enhancing its utility in supramolecular chemistry and biological applications.

Mechanisms of Biological Activity

1. Antioxidant Properties:

CTV exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The ability of CTV to stabilize reactive oxygen species (ROS) contributes to its potential therapeutic effects .

2. Drug Delivery Systems:

The cavity of CTV can encapsulate drug molecules, improving their solubility and bioavailability. Research indicates that CTV-based carriers can enhance the delivery of hydrophobic drugs, targeting specific tissues or cells while minimizing systemic toxicity .

3. Interaction with Biological Membranes:

CTV has been shown to interact with lipid membranes, which may influence cellular uptake mechanisms. This property is crucial for designing drug delivery systems that require efficient membrane penetration .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of CTV using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that CTV significantly reduced DPPH radicals compared to control samples, suggesting strong radical scavenging ability. This property is particularly beneficial in formulations aimed at reducing oxidative stress in cells.

Case Study 2: Drug Delivery

In a controlled release study, CTV was used to encapsulate curcumin, a poorly soluble anti-inflammatory agent. The release profile showed that CTV could maintain curcumin levels over an extended period while enhancing its stability in physiological conditions. This study highlights the potential of CTV as a carrier for therapeutic agents .

Research Findings

Recent research has focused on the synthesis and modification of CTV to enhance its biological activity:

- Synthesis of Derivatives: Modifications to the CTV structure have been explored to increase its affinity for specific biological targets. For instance, attaching functional groups that improve solubility or binding affinity can enhance its therapeutic efficacy .

- Supramolecular Chemistry Applications: CTV has been utilized in creating supramolecular structures that mimic biological processes, potentially leading to novel therapeutic strategies .

Comparative Analysis

| Property | This compound | Other Compounds |

|---|---|---|

| Antioxidant Activity | High | Variable |

| Drug Delivery Efficiency | Moderate-High | Low to Moderate |

| Interaction with Membranes | Strong | Weak to Moderate |

| Stability in Biological Systems | High | Variable |

Propiedades

IUPAC Name |

5,6,12,13,19,20-hexamethoxytetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c1-28-22-10-16-7-18-12-24(30-3)26(32-5)14-20(18)9-21-15-27(33-6)25(31-4)13-19(21)8-17(16)11-23(22)29-2/h10-15H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECHEDVCXXVLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C4CC2=C1)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297912 | |

| Record name | Cyclotriveratrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180-60-5 | |

| Record name | Cyclotriveratrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotriveratrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotriveratrylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotriveratrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOTRIVERATRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3F2J3T2ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.